Technical Whitepaper: Chemical Profiling, Stability, and Synthetic Utility of 2-Formylphenyl Benzenesulfonate
Technical Whitepaper: Chemical Profiling, Stability, and Synthetic Utility of 2-Formylphenyl Benzenesulfonate
Executive Summary
2-Formylphenyl benzenesulfonate (CAS: 107189-77-5) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, drug discovery, and advanced organic synthesis . Featuring both a reactive electrophilic formyl group and a labile sulfonate ester, it serves as a critical precursor for synthesizing N-benzylidenesulfonohydrazide antibacterial inhibitors and novel anti-diabetic agents . This whitepaper provides an authoritative guide on its physicochemical properties, degradation kinetics, and validated synthetic protocols.
Physicochemical Profiling
Understanding the baseline properties of 2-formylphenyl benzenesulfonate (2-FPBS) is essential for predicting its behavior in complex reaction matrices. Depending on its crystalline state and the purification method employed, the molecule presents as either a white solid or a pale-yellow oil .
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | (2-Formylphenyl) benzenesulfonate |
| CAS Number | 107189-77-5 |
| Molecular Formula | C₁₃H₁₀O₄S |
| Molecular Weight | 262.28 g/mol |
| Melting Point | 54.1–55.1 °C |
| Appearance | White solid to pale-yellow oil |
| Key IR Absorptions (ν max) | 1691 cm⁻¹ (C=O), 1399/1159 cm⁻¹ (S=O) |
Chemical Stability & Degradation Kinetics
The bifunctional nature of 2-FPBS necessitates stringent handling to prevent premature degradation. The stability profile is dictated by two primary reactive centers: the sulfonate ester linkage and the formyl moiety.
Causality of Degradation:
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Hydrolytic Cleavage: The sulfonate ester is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) under basic conditions. The electron-withdrawing nature of the formyl group increases the electrophilicity of the adjacent phenolic oxygen, facilitating the cleavage of the S-O bond to regenerate salicylaldehyde and benzenesulfonic acid.
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Auto-Oxidation: The formyl group is prone to radical-mediated auto-oxidation when exposed to atmospheric oxygen and UV light, converting the aldehyde into a carboxylic acid derivative.
Validation of Stability: To ensure the integrity of the compound during storage or prior to a synthetic step, routine LC-MS or HPLC-UV (at 254 nm) should be employed. The appearance of a peak corresponding to salicylaldehyde (m/z 122) is a direct, self-validating indicator of hydrolytic degradation.
Primary reactivity and degradation pathways of 2-FPBS.
Validated Synthesis & Purification Workflow
The standard synthesis of 2-FPBS relies on the base-catalyzed esterification of salicylaldehyde with benzenesulfonyl chloride.
Self-Validating Protocol: Synthesis of 2-FPBS
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Objective: High-yield generation of 2-FPBS with minimized hydrolytic side-products.
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Causality of Reagents: Triethylamine (Et₃N) is utilized not only as a base to deprotonate the phenol but also as an acid scavenger to neutralize the HCl byproduct. This prevents the acidic cleavage of the newly formed ester. The reaction is initiated at 0 °C to control the exothermic nature of the sulfonylation, preventing thermal degradation.
Step-by-Step Methodology:
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Initiation: Dissolve 1.0 mmol of salicylaldehyde and 1.5 mmol of Et₃N in 1.0 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0 °C using an ice bath. (Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of benzenesulfonyl chloride).
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Addition: Dropwise add 1.0 mmol of benzenesulfonyl chloride to the cooled solution.
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Propagation: Remove the ice bath and stir the solution for 12 hours at room temperature. (Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the salicylaldehyde spot confirms reaction completion).
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Concentration: Remove the THF solvent under reduced pressure.
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Extraction & Neutralization: Dissolve the residue in 25 mL of ethyl acetate. Wash sequentially with 10% citric acid (2 × 5 mL), saturated NaHCO₃ (2 × 5 mL), and brine (5 mL). (Causality: The citric acid wash removes unreacted Et₃N, while the NaHCO₃ wash neutralizes residual acidic species).(Validation Checkpoint: Check the pH of the final aqueous wash; it must be neutral (pH ~7) to ensure no hydrolytic catalysts remain in the organic phase).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate in vacuo. Recrystallize the crude product from diethyl ether to yield pure 2-FPBS as a white solid.
Workflow for the synthesis and purification of 2-FPBS.
Downstream Applications in Drug Development
2-FPBS is a highly privileged scaffold in medicinal chemistry. Its formyl group serves as an ideal electrophile for condensation reactions with various hydrazines. Recent studies have demonstrated that hydrazone derivatives synthesized from 2-FPBS exhibit potent in vitro enzyme inhibition against α-glucosidase (IC₅₀ values ranging from 7.3 to 9.8 µM), positioning them as promising anti-diabetic agents . Furthermore, the sulfonate ester acts as a precursor for generating reactive aryne intermediates in advanced cross-coupling methodologies, expanding its utility in complex molecule construction .
References
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Title: Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents Source: PMC - National Institutes of Health (NIH) URL: [Link][1]
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Title: Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters Source: ACS Publications URL: [Link][2]
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Title: Synthesis, in vitro enzyme kinetics and molecular docking studies of the 2-formylphenyl sulfonates and their hydrazone derivatives as potential anti-diabetic and anti-inflammatory agents Source: ResearchGate URL: [Link][3]
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Title: A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants Source: MDPI URL: [Link][4]
